(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE is a complex organic molecule that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and a pyrazole moiety substituted with a butoxyphenyl group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the construction of the triazole ring. The pyrazole moiety is then introduced through a series of condensation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
(5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Thiazole derivatives: Compounds with a thiazole ring structure.
Triazole derivatives: Compounds with a triazole ring structure.
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-PHENYL[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE lies in its complex structure, which combines multiple functional groups and ring systems.
Properties
Molecular Formula |
C30H25N5O2S |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H25N5O2S/c1-2-3-18-37-25-16-14-21(15-17-25)27-23(20-34(32-27)24-12-8-5-9-13-24)19-26-29(36)35-30(38-26)31-28(33-35)22-10-6-4-7-11-22/h4-17,19-20H,2-3,18H2,1H3/b26-19- |
InChI Key |
ZOCZFKNOUWGCIM-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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